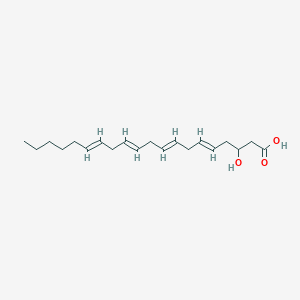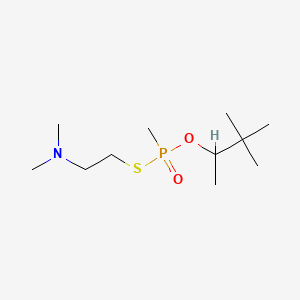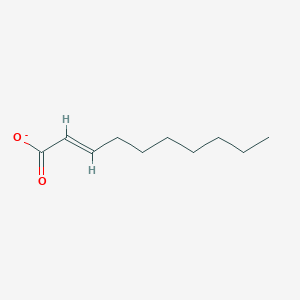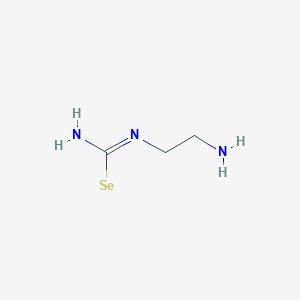
Zinc phosphate tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc phosphate tetrahydrate, also known as this compound, is a useful research compound. Its molecular formula is H5O5PZn and its molecular weight is 181.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electron Beam Induced Phase Transformation Zinc phosphate tetrahydrate demonstrates significant phase and microstructure changes under electron beam irradiation. This finding is crucial for understanding microstructure transformations in zinc phosphate coatings used in industrial and medical applications (He et al., 2014).
Barrier Properties in Organic Paints The incorporation of this compound into paints enhances their barrier properties, as observed in studies using electrochemical impedance spectroscopy (EIS) and gravimetric techniques. This improvement is more pronounced in paints with chlorinated rubber resin, highlighting the role of binder-pigment interactions (Beiro et al., 2003).
Biomedical Applications Synthetic forms of this compound, such as α- and β-Hopeite, have been synthesized and studied for potential biomedical applications. Their structural and chemical reactivity variations are pivotal in applications like bone regeneration and as biomaterials (Herschke et al., 2006), (Herschke et al., 2006).
Corrosion Inhibition Studies on the anticorrosive performance of this compound in paints show its effectiveness in protecting steel panels from corrosion, particularly in aggressive environments. Its performance is compared with traditional zinc phosphate pigments (El-Hamid et al., 2011).
Coating for Stainless Steel Implants this compound has been used to develop a multi-layered coating system for stainless steel implants. This system, including a thin layer of this compound and a hydroxyapatite layer, exhibits good stability and corrosion resistance, making it suitable for orthopedic applications (Shibli & Jayalekshmi, 2008).
Dehydration Kinetics The dehydration process of this compound nanoparticles has been studied using thermal analysis techniques, revealing multiple stages of dehydration. This research provides insights into the thermal decomposition kinetics of this compound, important for various industrial processes (Yuan et al., 2007).
Spectral Properties and Thermal Stability this compound's spectral properties have been characterized, highlighting variations due to crystalline water. Its thermal stability was studied, providing valuable information for its use in different temperature-sensitive applications (Yuan et al., 2006).
Wirkmechanismus
Target of Action
Zinc phosphate tetrahydrate primarily targets metal surfaces where it is used as a corrosion-resistant coating . In the field of dentistry, it targets tooth structures, specifically in the cementation of inlays, crowns, bridges, and orthodontic appliances .
Mode of Action
This compound interacts with its targets by forming a protective layer. This layer acts as a barrier, preventing corrosive substances from reaching the metal surface . In dentistry, it forms a cement that binds dental appliances to the tooth structure .
Biochemical Pathways
It’s known that zinc plays a crucial role in various biological roles: catalytic, structural, and regulatory . The interaction of this compound with these biological roles is an area of ongoing research.
Pharmacokinetics
It’s known that this compound is insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of this compound’s action is the protection of metal surfaces from corrosion . In dentistry, it provides a strong, durable bond between dental appliances and tooth structures .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it coats better on a crystalline structure than bare metal, so a seeding agent is often used as a pre-treatment . Its solubility can also be affected by the presence of certain substances, such as dilute mineral acids, acetic acid, ammonia solutions, and alkali hydroxide solutions .
Safety and Hazards
Zinc phosphate tetrahydrate can cause slight to mild irritation of the eyes and skin . Inhalation can be irritating to the nose, mucous membranes, and respiratory tract . Ingestion may cause abdominal pain, nausea, and vomiting . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Zinc phosphate tetrahydrate has potential biomedical applications . It has been used in dentistry for many years and as early as 1879 as joint material between tooth root and crown . Recent research was devoted to the setting process and to changes in solubility as setting proceeds in physiological conditions . Further studies are needed to understand the mechanical properties of synthetic apatite/Hydroxyapatite bone cements but also the chemical stability and solubility of zinc phosphate dental cements .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Zinc phosphate tetrahydrate can be achieved through a precipitation reaction between zinc nitrate hexahydrate and sodium phosphate dibasic heptahydrate in an aqueous solution.", "Starting Materials": ["Zinc nitrate hexahydrate", "Sodium phosphate dibasic heptahydrate"], "Reaction": [ "Dissolve 4.8 g of Zinc nitrate hexahydrate in 50 mL of distilled water and stir until fully dissolved.", "Dissolve 2.4 g of Sodium phosphate dibasic heptahydrate in 50 mL of distilled water and stir until fully dissolved.", "Slowly add the Sodium phosphate dibasic heptahydrate solution to the Zinc nitrate hexahydrate solution while stirring constantly.", "A white precipitate of Zinc phosphate will form immediately.", "Continue stirring for an additional 30 minutes to ensure complete precipitation.", "Filter the precipitate through filter paper and wash with distilled water.", "Dry the product at 60°C until a constant weight is achieved to obtain Zinc phosphate tetrahydrate." ] } | |
CAS-Nummer |
7543-51-3 |
Molekularformel |
H5O5PZn |
Molekulargewicht |
181.4 g/mol |
IUPAC-Name |
phosphoric acid;zinc;hydrate |
InChI |
InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2; |
InChI-Schlüssel |
YSOQMCRMULBGPJ-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
Kanonische SMILES |
O.OP(=O)(O)O.[Zn] |
| 15491-18-6 7543-51-3 |
|
Synonyme |
hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)


![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)







